molecular formula C7H5BrN2O B1287638 5-bromo-1H-indazol-3-ol CAS No. 7364-27-4

5-bromo-1H-indazol-3-ol

Cat. No.: B1287638
CAS No.: 7364-27-4
M. Wt: 213.03 g/mol
InChI Key: LHZCARQYJVMUOK-UHFFFAOYSA-N
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Description

5-Bromo-1H-indazol-3-ol is a heterocyclic compound that belongs to the indazole family Indazoles are bicyclic structures consisting of a pyrazole ring fused to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-1H-indazol-3-ol can be achieved through several methods. One common approach involves the cyclization of 2-bromoaniline with formic acid and nitrous acid, followed by oxidation. Another method includes the use of transition metal-catalyzed reactions, such as palladium-catalyzed cross-coupling reactions, to introduce the bromine atom at the desired position .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-1H-indazol-3-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Bromo-1H-indazol-3-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-bromo-1H-indazol-3-ol depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or modulating receptor activity. The bromine atom and hydroxyl group play crucial roles in its binding affinity and selectivity towards molecular targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromo-1H-indazol-3-ol is unique due to the presence of both a bromine atom and a hydroxyl group, which confer distinct chemical reactivity and biological activity. These functional groups enhance its potential as a versatile compound in various research and industrial applications .

Biological Activity

5-Bromo-1H-indazol-3-ol is a compound belonging to the indazole class, characterized by a bromine atom at the 5-position and a hydroxyl group at the 3-position of the indazole ring. This unique structure contributes to its diverse biological activities, particularly in the fields of cancer research and enzyme inhibition.

Target Proteins and Pathways
The compound primarily interacts with several key proteins involved in cellular processes, including:

  • CHK1 and CHK2 : These are critical kinases in the DNA damage response pathway. Inhibition of these kinases can lead to cell cycle arrest and apoptosis in cancer cells.
  • h-SGK (serum/glucocorticoid-regulated kinase) : Involved in cell volume regulation, its modulation may affect cellular responses to stress.

Biochemical Pathways
this compound influences various biochemical pathways through its interaction with these targets. For instance, by inhibiting CHK1 and CHK2, it can induce apoptosis in cancer cells, leading to potential therapeutic applications in oncology.

Anticancer Properties

The anticancer potential of this compound has been explored through various studies. Notable findings include:

  • Inhibition of Cell Proliferation : The compound has shown significant activity against several human cancer cell lines, including A549 (lung cancer), K562 (chronic myeloid leukemia), PC-3 (prostate cancer), and Hep-G2 (hepatoma) cells. For example, one study noted that a derivative exhibited an IC50 value of 5.15 µM against K562 cells, indicating strong inhibitory effects on cancer cell growth .
  • Induction of Apoptosis : Research indicates that this compound can induce apoptosis in cancer cells through mechanisms involving the modulation of apoptotic proteins such as Bcl-2 and Bax. Increased expression of pro-apoptotic proteins and decreased expression of anti-apoptotic proteins were observed following treatment with this compound .

Enzyme Inhibition

This compound has been identified as an inhibitor of several enzymes, including:

  • 5-Lipoxygenase : This enzyme plays a role in inflammatory processes. The inhibition of this enzyme can lead to reduced production of pro-inflammatory mediators, suggesting potential applications in treating inflammatory diseases.

Comparative Analysis with Similar Compounds

CompoundStructure DifferencesBiological Activity
1H-IndazoleLacks bromine and hydroxyl groupsLimited biological activity compared to 5-bromo
5-Chloro-1H-Indazol-3-olChlorine instead of bromineSimilar but generally less potent
1H-Indazol-3-amineLacks bromineDifferent reactivity; less explored for anticancer

The presence of both the bromine atom and hydroxyl group in this compound enhances its reactivity and biological activity compared to its analogs.

Case Studies

Several studies have highlighted the potential applications of this compound:

  • Antitumor Activity Study : A series of indazole derivatives were synthesized and evaluated for their anticancer properties. Among them, derivatives containing the bromo-indazole core exhibited promising results against various cancer cell lines, particularly highlighting their ability to induce apoptosis and inhibit proliferation .
  • Enzyme Interaction Study : Investigations into the interactions between this compound and key enzymes revealed its potential as an effective inhibitor for pathways involved in cancer progression and inflammation.

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for 5-bromo-1H-indazol-3-ol, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer : The synthesis of this compound derivatives often involves multi-step protocols. For example, copper-catalyzed azide-alkyne cycloaddition (CuAAC) in PEG-400/DMF mixtures has been employed to introduce triazole substituents, achieving moderate yields (25–50%) . Optimization strategies include adjusting solvent ratios (e.g., 2:1 PEG-400:DMF), reaction time (12–24 hours), and purification via flash chromatography (70:30 ethyl acetate:hexane). Precipitative purification using water can further enhance purity .

Q. How do researchers confirm the structural integrity of this compound derivatives experimentally?

  • Methodological Answer : Structural confirmation requires a combination of spectroscopic techniques:

  • ¹H/¹³C NMR : Assign chemical shifts to confirm substituent positions (e.g., aromatic protons at δ 7.14–7.23 ppm for brominated indazole cores) .
  • HRMS : Validate molecular weight (e.g., [M+H]+ at m/z 427.0757 for triazole derivatives) .
  • X-ray crystallography : Resolve ambiguities in regiochemistry, as demonstrated for 5-bromo-3-(4-fluorophenyl)-1H-indazole derivatives .

Q. What enzymatic assays are suitable for preliminary evaluation of this compound's bioactivity?

  • Methodological Answer : Standard assays include:

  • α-Glucosidase inhibition : Measure IC₅₀ values using p-nitrophenyl glucopyranoside as a substrate, with acarbose as a positive control .
  • Antioxidant activity : DPPH radical scavenging assays to quantify free radical neutralization capacity .
  • Cholinesterase inhibition : Ellman’s method with acetylthiocholine iodide to assess potential for neurodegenerative disease research .

Advanced Research Questions

Q. How can computational methods enhance the design of this compound derivatives with improved target selectivity?

  • Methodological Answer :

  • QSAR modeling : Correlate substituent effects (e.g., electron-withdrawing bromine at position 5) with bioactivity to predict optimal substituents .
  • Docking studies : Use software like AutoDock Vina to simulate binding interactions with targets (e.g., cholinesterase active sites) and prioritize derivatives for synthesis .
  • Molecular dynamics : Assess stability of ligand-receptor complexes over time (e.g., 100 ns simulations in GROMACS) to validate docking predictions .

Q. What strategies resolve contradictions in activity data between structurally similar this compound analogs?

  • Methodological Answer :

  • Meta-analysis : Compare datasets across studies to identify outliers (e.g., discrepancies in α-glucosidase IC₅₀ values due to assay pH variations) .
  • Crystallographic validation : Resolve regioisomeric ambiguities (e.g., 5-bromo vs. 6-bromo substitution) via single-crystal X-ray diffraction .
  • Dose-response reevaluation : Retest compounds under standardized conditions (e.g., fixed enzyme concentrations and incubation times) .

Q. How do researchers leverage this compound’s electronic properties for photocatalytic applications?

  • Methodological Answer :

  • Electrochemical profiling : Cyclic voltammetry to determine redox potentials (e.g., E₁/2 for bromine-mediated electron transfer) .
  • Photostability assays : Expose derivatives to UV-Vis light (300–800 nm) and monitor degradation via HPLC to assess suitability as photosensitizers .
  • TD-DFT calculations : Predict absorption spectra and excited-state behavior for photocatalytic design .

Q. Methodological Considerations

  • Data Triangulation : Combine NMR, HRMS, and crystallography to eliminate structural ambiguity .
  • Reproducibility : Document solvent purity, catalyst batches (e.g., CuI in CuAAC), and chromatography conditions to ensure replicability .
  • Ethical Reporting : Disclose negative results (e.g., low-yield synthetic routes) to guide future optimization .

Properties

IUPAC Name

5-bromo-1,2-dihydroindazol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrN2O/c8-4-1-2-6-5(3-4)7(11)10-9-6/h1-3H,(H2,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHZCARQYJVMUOK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)C(=O)NN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10616313
Record name 5-Bromo-1,2-dihydro-3H-indazol-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10616313
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7364-27-4
Record name 5-Bromo-1,2-dihydro-3H-indazol-3-one
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Bromo-1,2-dihydro-3H-indazol-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10616313
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Bromo-1,2-dihydro-3H-indazol-3-one
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